a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-
Description
This compound is a thioglycoside derivative of α-D-mannopyranose with a phenylthio group at the anomeric position (1-thio). Its structure features three key modifications:
- 2-O position: A phenylmethyl (benzyl) group, contributing steric bulk and chemical stability.
- 4,6-O positions: A (R)-phenylmethylene (benzylidene) acetal, introducing conformational rigidity and stereochemical specificity .
Thioglycosides like this are prized in glycochemistry for their stability under acidic and enzymatic conditions, making them valuable intermediates in oligosaccharide synthesis .
Properties
Molecular Formula |
C34H34O6S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
8-[(4-methoxyphenyl)methoxy]-2-phenyl-7-phenylmethoxy-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O6S/c1-35-27-19-17-25(18-20-27)22-36-31-30-29(23-38-33(40-30)26-13-7-3-8-14-26)39-34(41-28-15-9-4-10-16-28)32(31)37-21-24-11-5-2-6-12-24/h2-20,29-34H,21-23H2,1H3 |
InChI Key |
YEAMEHHMSHCNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)SC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of 4,6-O-Benzylidene Acetal
- Starting from 1-thio-α-D-mannopyranoside , the 4- and 6-hydroxyl groups are protected by reaction with benzaldehyde dimethyl acetal.
- The reaction is catalyzed by 10 mol% p-toluenesulfonic acid (p-TsOH) in N,N-dimethylformamide (DMF).
- The mixture is heated at 60 °C for 2 hours.
- After completion, DMF is removed under vacuum.
- The residue is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acid and remove impurities.
- Multiple extractions with ethyl acetate ensure maximum recovery of the acetal-protected intermediate.
Selective O-Benzylation and O-(4-Methoxybenzylation)
- The 2-OH group is benzylated, typically using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
- The 3-OH group is selectively protected with a 4-methoxybenzyl (PMB) group, introduced via 4-methoxybenzyl chloride or bromide under similar basic conditions.
- These steps require careful control of reaction conditions to avoid over- or under-protection.
Formation of Phenyl 1-Thioglycoside
- The anomeric hydroxyl group is replaced by a phenylthio group to form the thioglycoside.
- This is achieved by treating the mannopyranoside intermediate with thiophenol (benzenethiol) under acidic or Lewis acid catalysis.
- The reaction proceeds with inversion or retention of configuration depending on conditions, but here retention of α-configuration is desired.
- The phenylthio group acts as a stable glycosyl donor for further glycosylation reactions.
Reaction Conditions and Purification
- Solvents: DMF, ethyl acetate, dichloromethane (DCM), and aqueous sodium bicarbonate.
- Catalysts: p-TsOH for acetal formation; bases such as NaH or K₂CO₃ for alkylation.
- Temperature: Mild heating (around 60 °C) for acetal formation; room temperature to slightly elevated for alkylations.
- Purification: Extraction, washing, and chromatographic techniques (e.g., silica gel column chromatography) to isolate pure intermediates and final product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 4,6-O-Benzylidene acetal formation | Benzaldehyde dimethyl acetal, p-TsOH (10 mol%) | DMF, 60 °C, 2 h | Protection of 4,6-OH as benzylidene acetal |
| 2 | 2-O-Benzylation | Benzyl bromide/chloride, base (NaH/K₂CO₃) | RT to mild heat | Selective benzyl protection at 2-OH |
| 3 | 3-O-(4-Methoxybenzyl) protection | 4-Methoxybenzyl chloride/bromide, base | RT to mild heat | Selective PMB protection at 3-OH |
| 4 | Anomeric phenylthio substitution | Thiophenol, acid or Lewis acid catalyst | RT | Formation of phenyl 1-thioglycoside |
| 5 | Purification | Extraction, washing, chromatography | Various solvents and techniques | Pure final compound |
Chemical Reactions Analysis
Types of Reactions: a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or alkyl groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosidic bond formation and cleavage, as well as the effects of various substituents on the reactivity of glycosides .
Biology: In biological research, a-D-Mannopyranoside derivatives are investigated for their potential as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These studies can lead to the development of new therapeutic agents for diseases related to carbohydrate metabolism .
Medicine: The compound’s potential as a therapeutic agent extends to its use in developing drugs for treating bacterial infections. Its ability to inhibit bacterial adhesion to host tissues makes it a promising candidate for anti-adhesion therapies .
Industry: In industrial applications, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- involves its interaction with specific molecular targets. For example, in the context of bacterial adhesion inhibition, the compound binds to bacterial lectins, preventing them from attaching to host tissues. This disrupts the infection process and can prevent the formation of biofilms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural and functional differences between the target compound and related α-D-mannopyranoside derivatives:
*Calculated based on substituent masses.
Key Structural and Functional Insights
Substituent Effects on Reactivity
- Benzylidene Acetal (4,6-O): The (R)-configuration in the target compound imposes a rigid chair conformation, favoring axial nucleophilic attack during glycosylation . In contrast, non-stereospecific benzylidene derivatives (e.g., compound 53) show mixed stereochemical outcomes .
- 4-Methoxybenzyl vs.
- Thioglycoside vs. O-Glycoside : The 1-thio-phenyl group in the target compound resists hydrolysis under acidic conditions, unlike O-glycosides (e.g., methyl derivatives in ), which require milder deprotection strategies .
Biological Activity
α-D-Mannopyranoside derivatives have garnered interest in medicinal chemistry due to their potential biological activities. The compound α-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio- (CAS No. 177943-74-7) is a notable example. This compound's unique structure, characterized by multiple aromatic rings and a thio-mannopyranoside core, suggests diverse biological interactions.
The molecular formula of this compound is , with a molecular weight of 570.7 g/mol. Its structural complexity includes phenyl and methoxyphenyl groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 177943-74-7 |
| Molecular Formula | C34H34O6S |
| Molecular Weight | 570.7 g/mol |
Anticancer Activity
Research has indicated that various derivatives of mannopyranosides exhibit anticancer properties. In vitro studies have assessed the cytotoxic effects of similar compounds against a range of cancer cell lines. For instance, some derivatives showed significant inhibition of cell proliferation, particularly in leukemia and breast cancer cell lines.
A study evaluating related compounds found that certain derivatives induced cell cycle arrest in the G2/M phase at concentrations that did not harm red blood cells, indicating selective cytotoxicity towards cancer cells .
The proposed mechanisms for the anticancer activity include:
- DNA Interaction : Studies demonstrated that these compounds can interact with DNA, potentially leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds similar to α-D-Mannopyranoside have been shown to arrest the cell cycle, preventing cancer cells from dividing .
Case Studies
- Cytotoxicity Evaluation : A compound structurally similar to α-D-Mannopyranoside was tested against a panel of approximately sixty cancer cell lines. Results indicated low levels of activity; however, some cell lines exhibited sensitivity at concentrations around 10 µM .
- Comparative Analysis : In a comparative study involving various benzylidene derivatives, it was noted that modifications in the phenyl substituents significantly influenced the cytotoxic profile. The presence of methoxy groups on the phenyl ring correlated with enhanced activity against specific cancer types .
Q & A
Q. What are the key synthetic strategies for introducing regioselective protecting groups in the synthesis of this mannopyranoside derivative?
- Methodological Answer : The synthesis relies on orthogonal protection of hydroxyl groups. For example:
- 3-O-(4-Methoxyphenyl)methyl groups are introduced using BuSnO and BuNBr in toluene under reflux, followed by BnBr addition .
- 2-O-Benzyl protection is achieved via selective alkylation with BnBr under similar conditions .
- 4,6-O-(R)-Phenylmethylene acetal formation employs a benzylidene-protecting strategy using 4-methoxybenzyl chloride and acid catalysis .
Key Tools : NMR (to confirm regiochemistry) and mass spectrometry (for molecular weight validation) .
Q. How is the stereochemical integrity of the mannopyranose ring verified during synthesis?
- Methodological Answer :
- X-ray crystallography resolves the chair conformation (e.g., ) and confirms stereochemistry at chiral centers .
- NMR coupling constants (e.g., , ) are analyzed to infer axial/equatorial orientations. For instance, values < 3 Hz indicate a 1,2-cis arrangement .
Critical Data : Crystallographic bond angles (e.g., C5–C4–O7 = 106.10° ) and -NMR anomeric proton shifts (δ 5.2–5.5 ppm) .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data on substituent conformations be resolved?
- Methodological Answer :
- Dynamic NMR experiments at variable temperatures detect rotational barriers in flexible groups (e.g., benzylidene acetal ).
- DFT calculations (e.g., B3LYP/6-31G*) model substituent orientations and compare with crystallographic data .
Case Study : Discrepancies in 4-methoxybenzyl group torsion angles (X-ray vs. NMR) were resolved by identifying low-energy rotamers using molecular dynamics simulations .
Q. What strategies optimize glycosylation yields when using this thiomannoside as a donor?
- Methodological Answer :
- Preactivation protocol : Treat the donor with PhSO/TfO in CHCl at −40°C to generate the glycosyl triflate intermediate .
- Additive screening : 2,6-di-tert-butylpyridine (DTBP) suppresses side reactions by scavenging triflic acid .
Data : Yields improved from 45% to 72% using DTBP in model glycosylations .
Q. How do steric effects from 3-O-(4-methoxybenzyl) and 2-O-benzyl groups influence reactivity?
- Methodological Answer :
- Competitive glycosylation assays compare reactivity with simpler analogs (e.g., 2-O-Me vs. 2-O-Bn derivatives).
- Hammett analysis quantifies electronic effects, while Taft plots correlate steric bulk (e.g., 4-methoxybenzyl’s +σ value) with reaction rates .
Observation : The 2-O-benzyl group reduces anomeric reactivity by 30% compared to 2-O-acetyl analogs .
Data Contradiction Analysis
Q. Why do mass spectrometry and elemental analysis sometimes disagree on molecular composition?
- Methodological Answer :
- Isotopic pattern analysis : MS detects isotopes (4.4% abundance), which may skew low-resolution MS data .
- High-resolution MS (HRMS) resolves ambiguities (e.g., calculated for CHOS: 662.2185; observed: 662.2182 ).
Troubleshooting : Use combustion elemental analysis for sulfur quantification (e.g., 4.6% S expected vs. 4.2% observed ).
Synthetic Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
